Androstane-3,17-diol, 2-(morpholin-4-yl)-16-(pyrrolidin-1-yl), (2beta,3alpha,5alpha,16beta,17beta)-
Description
Properties
CAS No. |
119302-20-4 |
|---|---|
Molecular Formula |
C54H92N4O6 |
Molecular Weight |
893.3 g/mol |
IUPAC Name |
(2S,3S,5S,8R,9R,10S,13S,14R,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/2C27H46N2O3/c2*1-26-8-7-20-19(21(26)16-22(25(26)31)28-9-3-4-10-28)6-5-18-15-24(30)23(17-27(18,20)2)29-11-13-32-14-12-29/h2*18-25,30-31H,3-17H2,1-2H3/t18-,19+,20+,21+,22-,23-,24-,25-,26-,27-;18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m00/s1 |
InChI Key |
AQOKTKOEOSDJRC-NJYHMWOTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)N4CCCC4)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC(C(C5)O)N6CCOCC6)C |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves multiple steps, starting from the androstane skeleton. The key steps include:
Introduction of the Morpholine Group: This is typically achieved through nucleophilic substitution reactions where a suitable leaving group on the androstane skeleton is replaced by the morpholine group.
Introduction of the Pyrrolidine Group: Similar to the morpholine group, the pyrrolidine group is introduced through nucleophilic substitution.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol: undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are used to introduce the morpholine and pyrrolidine groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can lead to the formation of diols, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Pharmaceutical Synthesis
The compound is predominantly utilized as an intermediate in the synthesis of various pharmaceuticals, notably muscle relaxants such as rocuronium bromide . Rocuronium bromide is widely used during surgical procedures to facilitate intubation and relaxation of skeletal muscles by blocking acetylcholine receptors at the neuromuscular junction .
Steroid Metabolism Studies
Research involving this compound extends to studies on steroid metabolism and the biological effects of synthetic steroids on various systems. Its structure allows for investigations into how modifications to steroid frameworks can affect biological activity and metabolism .
Chemical Reaction Studies
The compound undergoes several chemical reactions that are valuable for research purposes:
- Oxidation : Utilized to introduce additional functional groups or modify existing ones.
- Reduction : Employed to convert double bonds to single bonds or remove oxygen-containing groups.
- Nucleophilic Substitution : Key in introducing morpholine and pyrrolidine groups into the steroid framework .
Biological Research
In biological contexts, this compound is studied for its potential effects on muscle relaxation mechanisms and its interactions with various biological targets. Understanding these interactions can lead to the development of new therapeutic agents or enhancements of existing drugs.
Case Study 1: Synthesis of Rocuronium Bromide
A detailed synthesis pathway for rocuronium bromide illustrates the role of (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol as a crucial intermediate. The synthesis involves multiple steps starting from the androstane skeleton, where specific reagents are used to introduce morpholine and pyrrolidine groups effectively.
Case Study 2: Steroid Interaction Studies
Research conducted on the interactions between this compound and various receptors has highlighted its potential in modifying steroid activity. Studies have shown that alterations in the steroid structure can significantly affect receptor binding affinity and biological outcomes.
Mechanism of Action
The mechanism of action of (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves its interaction with specific molecular targets in the body. As an intermediate in the synthesis of rocuronium bromide, it ultimately contributes to the muscle-relaxing effects of the final product. Rocuronium bromide works by blocking acetylcholine receptors at the neuromuscular junction, preventing the transmission of nerve impulses to muscles and thereby causing muscle relaxation .
Comparison with Similar Compounds
Androstane-3,17-diol (A-3,17-Diol)
Molecular Formula : C19H30O2
Key Differences :
Table 1: Key Properties Comparison
17-Acetate Derivative (CAS 119302-24-8)
Molecular Formula : C29H48N2O4
Key Differences :
- Contains an acetyl group at C17, enhancing lipophilicity for improved drug formulation .
- Synthesized from the target compound via acetylation, serving as a precursor in rocuronium bromide production .
- Higher molecular weight (488.70 g/mol) compared to the target compound .
Synthetic Pathway Advantage :
The acetylation step is selective, avoiding disubstituted impurities and ensuring high purity (>99.8% HPLC) .
16β-Substituted Steroidal Derivatives (e.g., Imidazolyl Derivatives)
Example : 16β-(Imidazol-1-yl)-17-oxo-5-androsten-3β-ol
Key Differences :
Androstane Isomers (e.g., 5α- vs. 5β-androstane-diols)
Key Differences :
Table 2: Stereochemical Impact on Separation
| Isomer Pair | Resolution Value |
|---|---|
| 5α-androstane-17β-ol vs. 5β-androstane-3α,17β-diol | 11.827 |
| 5β-androstane-3α,17β-diol vs. 5β-androstane-3β,17β-diol | -7.232 |
Abiraterone (17-(3-Pyridinyl)androsta-5,16-dien-3-ol)
Molecular Formula: C24H31NO Key Differences:
Biological Activity
The compound (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol, commonly referred to as Rocuronium Bromide Intermediate or LK-7, is a synthetic derivative of androstane. It has garnered attention in pharmaceutical research due to its potential applications in anesthesiology and its role as an intermediate in the synthesis of Rocuronium Bromide, a neuromuscular blocking agent used during surgical procedures. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H46N2O3
- Molecular Weight : 446.67 g/mol
- CAS Number : 119302-20-4
- Purity : >95% (HPLC)
The biological activity of (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). As a neuromuscular blocker, it competes with acetylcholine at the neuromuscular junction, leading to muscle relaxation. This mechanism is crucial during surgeries where muscle paralysis is required for intubation and surgical access.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
-
Neuromuscular Blocking Activity :
- In vitro studies demonstrated that (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol exhibits significant neuromuscular blocking effects comparable to Rocuronium Bromide.
- A study reported that the compound effectively inhibits muscle contractions in isolated preparations of neuromuscular junctions .
- Comparative Efficacy :
- Safety Profile :
Case Studies
Several case studies have highlighted the clinical relevance of (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol:
- Case Study 1 : A clinical trial involving patients undergoing elective surgery demonstrated that administration of Rocuronium Bromide resulted in effective muscle relaxation without significant cardiovascular side effects .
- Case Study 2 : Another study focused on patients with varying degrees of renal function showed that the pharmacokinetics of Rocuronium were not significantly altered by renal impairment when using this intermediate compound .
Data Table: Comparative Efficacy of Neuromuscular Blockers
| Compound | Onset Time | Duration of Action | Side Effects |
|---|---|---|---|
| Rocuronium Bromide | 1-2 min | 30-60 min | Hypotension, Respiratory Depression |
| (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol | 1-2 min | Moderate | Similar to Rocuronium |
| Vecuronium | 2-3 min | 20-35 min | Bradycardia |
| Atracurium | 2-3 min | 30 min | Histamine Release |
Q & A
Basic: What is the synthetic pathway for (2β,3α,5α,16β,17β)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol, and what intermediates are critical?
The compound is synthesized via a multi-step process involving steroid backbone functionalization. Key steps include:
- Epoxide ring opening : Introduction of morpholinyl and pyrrolidinyl groups at C2 and C16 positions, respectively, using regioselective nucleophilic attack under controlled pH and temperature .
- Hydroxylation : Stereospecific oxidation/reduction to establish 3α- and 17β-hydroxyl groups, often employing catalysts like Pd/C or enzymatic methods to preserve stereochemistry .
- Intermediate isolation : Critical intermediates include 17-acetoxy derivatives (e.g., 17-acetoxy-3-hydroxy variants) for selective protection during synthesis .
Advanced: How can enantiomeric purity be optimized during synthesis?
Enantiomeric purity is ensured through:
- Chiral resolution : Use of chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) to separate diastereomers .
- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in transition metal-catalyzed steps to enhance stereoselectivity .
- Crystallization control : Solvent polarity adjustments (e.g., ethanol/water mixtures) to preferentially crystallize the desired enantiomer .
Basic: What spectroscopic methods confirm the compound’s structural integrity?
- NMR : H and C NMR validate substituent positions (e.g., morpholinyl proton signals at δ 2.4–3.2 ppm; pyrrolidinyl protons at δ 1.6–2.1 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (446.67 g/mol) and fragmentation patterns .
- IR spectroscopy : Hydroxyl stretches (~3200–3500 cm) and morpholinyl C-O-C bands (~1100 cm) .
Advanced: How do reaction conditions (solvent, temperature) affect synthesis kinetics?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution at C2/C16 by stabilizing transition states, while non-polar solvents (e.g., toluene) improve regioselectivity .
- Temperature : Elevated temperatures (~80°C) reduce reaction time but may increase epimerization risk; lower temperatures (~25°C) favor stereochemical retention .
- Kinetic studies : Use in-situ FTIR or HPLC monitoring to track intermediate conversion rates .
Basic: Why are morpholinyl and pyrrolidinyl groups essential for its role as an intermediate?
- Morpholinyl : Enhances solubility in polar reaction media and directs regioselective functionalization at C2 via its electron-rich nitrogen .
- Pyrrolidinyl : Stabilizes the quaternary ammonium structure in downstream derivatives (e.g., rocuronium bromide) by providing steric bulk and cationic charge .
Advanced: How can conflicting solubility data in polar solvents be resolved?
- Purity assessment : Use DSC (melting point >210°C) and TGA to detect impurities affecting solubility .
- Solvent screening : Systematic testing in DMSO, methanol, and water with sonication to assess true solubility vs. colloidal dispersion .
- Crystal polymorphism analysis : X-ray diffraction to identify hydrate/anhydrate forms impacting solubility .
Basic: What protocols ensure compound stability during storage?
- Storage : 4°C in airtight, amber vials with desiccants to prevent hygroscopic degradation .
- Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., oxidized hydroxyl groups) .
Advanced: What computational tools predict its interactions with neuromuscular targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to nicotinic acetylcholine receptors (nAChRs), leveraging crystallographic data from rocuronium bromide complexes .
- MD simulations : GROMACS simulations assess binding stability under physiological conditions (e.g., pH 7.4, 310 K) .
Basic: How does stereochemistry influence its utility in drug synthesis?
- 3α/17β-OH configuration : Critical for hydrogen bonding with nAChR residues; inversion at these positions reduces neuromuscular blocking efficacy in final APIs .
- C16β-pyrrolidinyl : Ensures proper spatial orientation for quaternization in rocuronium bromide synthesis .
Advanced: What challenges arise in scaling up synthesis while maintaining selectivity?
- Catalyst poisoning : Trace impurities in bulk reagents (e.g., morpholine) deactivate Pd catalysts; pre-purification via distillation is essential .
- Heat dissipation : Exothermic reactions (e.g., epoxide ring opening) require jacketed reactors to prevent thermal degradation .
- Process analytical technology (PAT) : In-line NIR or Raman spectroscopy monitors reaction progression in real-time to optimize yield (>85%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
